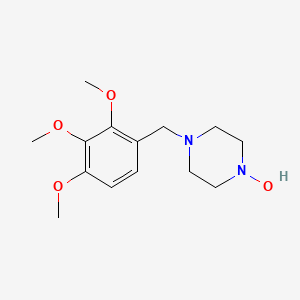

Trimetazidine-N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H22N2O4 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

1-hydroxy-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C14H22N2O4/c1-18-12-5-4-11(13(19-2)14(12)20-3)10-15-6-8-16(17)9-7-15/h4-5,17H,6-10H2,1-3H3 |

InChI Key |

MDAXOLBRJMFWDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Trimetazidine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimetazidine-N-oxide, the major active metabolite of the anti-anginal drug Trimetazidine. This document outlines a detailed, plausible synthetic protocol based on established chemical transformations. Furthermore, it compiles and presents the available analytical data for the thorough characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, reference standard synthesis, and new drug entity development.

Introduction

Trimetazidine is a piperazine-derived drug widely used in the treatment of angina pectoris. Its mechanism of action involves shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption. Understanding the metabolic fate of Trimetazidine is crucial for a complete pharmacological and toxicological profile. The primary metabolic pathway involves the oxidation of one of the nitrogen atoms of the piperazine (B1678402) ring, leading to the formation of this compound. This document details the chemical synthesis and analytical characterization of this key metabolite.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct oxidation of Trimetazidine. A common and effective method for the N-oxidation of tertiary amines, including piperazine derivatives, is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Pathway

The synthesis involves a single-step oxidation of the parent drug, Trimetazidine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on the known reactivity of similar compounds. Optimization may be required to achieve the best results.

Materials:

-

Trimetazidine dihydrochloride (B599025)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Preparation of Trimetazidine Free Base:

-

Dissolve Trimetazidine dihydrochloride in water.

-

Basify the solution to a pH of 10-11 by the dropwise addition of a suitable base (e.g., 2M NaOH) with stirring.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Trimetazidine free base as an oil or solid.

-

-

N-Oxidation:

-

Dissolve the Trimetazidine free base (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred Trimetazidine solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Quench the excess m-CPBA by the slow addition of a 10% aqueous solution of sodium sulfite. Stir for 20 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by recrystallization from an appropriate solvent system.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₄ | [1] |

| Molecular Weight | 282.34 g/mol | [1] |

| Appearance | White to off-white solid | (Predicted) |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, chloroform, and DMSO | (Predicted) |

Spectroscopic Data

While specific spectra for synthesized this compound are not widely published, the following are expected characteristic features based on its structure and data from metabolic studies.[2]

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the target compound.

| Ion | m/z (calculated) | m/z (observed) | Fragmentation Ions |

| [M+H]⁺ | 283.1652 | 283.1654 | 181.0857, 166.0624, 136.0519 |

The observed m/z and fragmentation pattern are based on high-resolution mass spectrometry data from metabolic studies.[2][3]

3.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides detailed information about the chemical structure. The following are predicted chemical shifts (δ) in ppm relative to TMS.

| Protons | Multiplicity | Chemical Shift (ppm) |

| Aromatic protons | m | 6.5 - 7.0 |

| OCH₃ protons | s | 3.8 - 3.9 |

| Benzylic CH₂ | s | ~3.6 |

| Piperazine ring protons | m | 2.5 - 3.5 |

Note: The N-oxide group will cause a downfield shift of the adjacent protons on the piperazine ring compared to Trimetazidine.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2800 - 3000 |

| C=C (aromatic) | 1500 - 1600 |

| C-O (ether) | 1000 - 1300 |

| N-O stretch | 950 - 970 |

Chromatographic Purity (HPLC)

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed and validated for this purpose.

3.3.1. Proposed HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 231 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This is a general method and may require optimization for specific instrumentation and columns.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic protocol, utilizing m-CPBA oxidation, is a reliable method for accessing this important metabolite. The outlined characterization techniques will ensure the unambiguous identification and purity assessment of the synthesized compound. This information is critical for advancing research in drug metabolism, pharmacology, and the development of new therapeutic agents.

References

The Formation of Trimetazidine-N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), a piperazine (B1678402) derivative, is an anti-anginal agent that acts as a metabolic modulator. Its mechanism of action involves shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. The biotransformation of trimetazidine in the human body leads to the formation of several metabolites, with trimetazidine-N-oxide being a notable product of its phase I metabolism. This technical guide provides a comprehensive overview of the formation of this compound, including quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and analytical workflows.

Trimetazidine Metabolism and N-Oxide Formation

Trimetazidine undergoes metabolism in the liver, leading to the formation of several metabolites. The major drug-related component found in both urine and plasma is unchanged trimetazidine.[1] However, a number of metabolites have been identified, with this compound (M1) being a product of the oxidation of the piperazine ring.[2][3] Other identified metabolites include N-formyl trimetazidine (M2), desmethyl-trimetazidine O-sulfate (M3), desmethyl-trimetazidine O-glucuronide (M4), and desmethyl-trimetazidine-N-oxide-O-glucuronide (M5).[2]

The formation of this compound is a phase I metabolic reaction. While the specific enzymes responsible for the N-oxidation of trimetazidine have not been definitively identified in the reviewed literature, this type of reaction is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

Quantitative Data on this compound Formation

Quantitative data on the formation and excretion of this compound is limited. Most of the administered trimetazidine is excreted unchanged in the urine.[4] Studies have reported that individual metabolites of trimetazidine account for a small fraction of the administered dose.

| Parameter | Value | Reference |

| Urinary Excretion of Individual Metabolites (% of dose) | 0.01 - 1.4% | [5] |

One study involving a single healthy volunteer provided relative concentrations of trimetazidine and its five metabolites in urine over a 24-hour period. While not providing absolute quantitative values, the study indicated that this compound is a minor metabolite compared to the parent drug.[2]

Relative Urinary Excretion Profile of Trimetazidine and its Metabolites

| Time Interval (hours) | Trimetazidine (Relative Peak Area) | This compound (M1) (Relative Peak Area) | Other Metabolites (Relative Peak Area) |

| 0-4 | High | Low | Low |

| 4-8 | Peak | Moderate | Moderate |

| 8-12 | Decreasing | Decreasing | Decreasing |

| 12-24 | Low | Low | Low |

(Data adapted from a study on a single volunteer and represents relative proportions based on chromatographic peak areas)[2]

Experimental Protocols

In Vitro Metabolism of Trimetazidine in Human Liver Microsomes

This protocol is a general procedure for investigating the in vitro metabolism of trimetazidine to identify the enzymes responsible for N-oxide formation.

Materials:

-

Trimetazidine hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Specific CYP and FMO inhibitors (for reaction phenotyping)

-

Recombinant human CYP and FMO enzymes (for confirmation)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and trimetazidine (at various concentrations, e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of this compound using a validated LC-MS/MS method.

-

Reaction Phenotyping (Optional): To identify the specific enzymes involved, repeat the incubation with the addition of selective chemical inhibitors for different CYP and FMO isoforms or by using specific recombinant human enzymes instead of pooled HLMs.

LC-MS/MS Method for the Quantification of Trimetazidine and this compound in Human Urine

This protocol provides a framework for the simultaneous quantification of trimetazidine and its N-oxide metabolite in urine samples.

Sample Preparation:

-

Urine Sample Collection: Collect urine samples at specified time intervals after administration of trimetazidine.

-

Dilution: Dilute an aliquot of the urine sample (e.g., 100 µL) with a suitable buffer or mobile phase (e.g., 900 µL of 0.1% formic acid in water).[2]

-

Internal Standard: Add an internal standard (IS) to all samples, calibrators, and quality controls.

-

Centrifugation: Centrifuge the diluted samples to remove any particulate matter.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: e.g., 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for trimetazidine and this compound need to be optimized.

-

Example Transition for Trimetazidine: m/z 267 -> m/z 181

-

Example Transition for this compound: m/z 283 -> m/z 181

-

Quantification:

-

Construct a calibration curve using standard solutions of trimetazidine and this compound of known concentrations.

-

Calculate the concentration of the analytes in the urine samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Trimetazidine

Caption: Proposed metabolic pathway of trimetazidine.

Experimental Workflow for Metabolite Identification

Caption: Workflow for trimetazidine metabolite identification.

Conclusion

The formation of this compound is a recognized but minor pathway in the overall metabolism of trimetazidine. While the parent drug is the major component excreted, understanding the formation and clearance of its metabolites is crucial for a complete pharmacokinetic and safety profile. Further research is warranted to definitively identify the specific enzymes responsible for trimetazidine N-oxidation and to obtain more comprehensive quantitative data on the pharmacokinetics of this metabolite. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to pursue these investigations.

References

Trimetazidine vs. Trimetazidine-N-oxide: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the anti-anginal agent trimetazidine (B612337), with a comparative focus on its principal metabolite, trimetazidine-N-oxide. This document synthesizes available data on their metabolic effects, details relevant experimental protocols, and visualizes key pathways to support further research and development in cardiovascular therapeutics.

Trimetazidine (TMZ): The Established Metabolic Modulator

Trimetazidine is a well-established anti-ischemic drug that optimizes myocardial energy metabolism without inducing significant hemodynamic changes.[1] Its primary mechanism involves a metabolic shift in the heart from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[2][3]

Core Mechanism of Action: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT)

Under ischemic conditions, reduced oxygen supply impairs the efficiency of fatty acid oxidation, leading to the accumulation of toxic intermediates and intracellular acidosis, which compromises cardiac function.[4] Trimetazidine directly addresses this by selectively inhibiting the final enzyme in the β-oxidation spiral, the long-chain 3-ketoacyl-CoA thiolase (3-KAT).[2][5][6] This inhibition curtails fatty acid metabolism, prompting a compensatory increase in glucose oxidation to meet the cell's ATP demands.[2] Since glucose oxidation consumes less oxygen per molecule of ATP produced compared to fatty acid oxidation, this shift enhances the efficiency of energy production in the oxygen-deprived myocardium.[2]

However, it is important to note that while the inhibition of 3-KAT is the most widely cited mechanism, some studies have presented conflicting evidence, suggesting the mechanism may be more complex or that 3-KAT is not the primary target.[4][7]

Downstream Cellular Effects

The inhibition of 3-KAT and the subsequent metabolic shift trigger several beneficial downstream effects:

-

Preservation of ATP Levels: By optimizing energy production, TMZ helps maintain intracellular ATP concentrations, supporting essential cellular functions like ionic pump activity.

-

Reduction of Intracellular Acidosis: The switch to glucose oxidation reduces the production of protons, thereby mitigating the fall in intracellular pH that exacerbates ischemic injury.[5]

-

Decreased Oxidative Stress: By limiting fatty acid oxidation, TMZ may reduce the generation of reactive oxygen species (ROS), protecting cardiomyocytes from oxidative damage.[8][9]

-

Modulation of Calcium Homeostasis: Recent studies suggest TMZ may also influence mitochondrial calcium levels, further protecting against ischemic damage.[9]

Metabolism of Trimetazidine

Trimetazidine undergoes hepatic metabolism, although a significant portion of the drug (approximately 60%) is excreted unchanged in the urine.[4][10] Metabolic pathways include demethylation and subsequent conjugation (sulfation or glucuronidation).[4] The primary metabolic transformation, however, is the oxidation of one of the piperazine (B1678402) nitrogen atoms to form this compound.[11][12]

This compound: The "Active Metabolite" Enigma

This compound is frequently cited as the major and active metabolite of trimetazidine.[13] However, a thorough review of the available scientific literature reveals a significant knowledge gap regarding its specific pharmacological activity. While studies have successfully identified and quantified this metabolite in urine and plasma,[12][14] there is a lack of published research detailing its mechanism of action.

Key Unanswered Questions:

-

Does this compound inhibit 3-ketoacyl-CoA thiolase?

-

If so, what is its potency (e.g., IC50) compared to the parent drug?

-

Does it possess other, independent pharmacological effects on the myocardium or vasculature?

Without direct experimental evidence, the precise contribution of this compound to the overall clinical efficacy of trimetazidine remains uncharacterized. The designation "active metabolite" is noted, but its functional implications are not currently supported by accessible, peer-reviewed data.[13]

Quantitative Data Summary

The following table summarizes the key quantitative data available for trimetazidine. No comparable data was found for this compound in the reviewed literature.

| Compound | Target Enzyme | Assay Type | IC50 | Species | Reference |

| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Enzyme Activity Assay | 75 nM | Rat (Heart) | [2][3] |

| This compound | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | - | Not Reported | - | - |

Key Experimental Protocols

To facilitate further research into the comparative pharmacology of trimetazidine and its metabolites, this section details the standard methodologies for the key experiments cited.

Protocol for 3-Ketoacyl-CoA Thiolase (3-KAT) Activity Assay

This spectrophotometric assay measures the activity of 3-KAT by monitoring the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.

Objective: To determine the inhibitory potential (IC50) of a test compound on 3-KAT activity.

Materials:

-

Isolated mitochondrial fractions from rat heart tissue.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with KCl.

-

Substrate: Acetoacetyl-CoA or other 3-ketoacyl-CoA derivatives.

-

Coenzyme A (CoA).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection.

-

Test compounds (Trimetazidine, this compound) dissolved in an appropriate vehicle.

-

Spectrophotometer (plate reader or cuvette-based).

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds. Isolate mitochondrial fractions from homogenized rat heart tissue via differential centrifugation.

-

Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, mitochondrial protein (as the enzyme source), acetoacetyl-CoA, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding Coenzyme A. The 3-KAT enzyme will cleave the acetoacetyl-CoA, releasing acetyl-CoA and a free CoA-SH molecule.

-

Detection: The free thiol group on the released CoA reacts with DTNB, producing 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored compound.

-

Measurement: Monitor the rate of increase in absorbance at 412 nm, which is directly proportional to the rate of CoA release and thus to 3-KAT activity.

-

Data Analysis: Plot the rate of reaction against the concentration of the inhibitor. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol for Isolated Perfused Heart (Langendorff) Study

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function and metabolism, independent of systemic neural and hormonal influences.

Objective: To compare the effects of trimetazidine and this compound on cardiac function (e.g., left ventricular developed pressure, heart rate) and metabolism during ischemia-reperfusion.

Materials:

-

Langendorff perfusion apparatus.

-

Krebs-Henseleit buffer (perfusate), gassed with 95% O2 / 5% CO2.

-

Energy substrates (e.g., glucose, palmitate).

-

Anesthetic and anticoagulant (e.g., heparin).

-

Pressure transducer and data acquisition system.

-

Test compounds (Trimetazidine, this compound).

Procedure:

-

Heart Isolation: Anesthetize a rodent (e.g., rat) and administer heparin. Perform a thoracotomy to rapidly excise the heart and place it in ice-cold buffer.

-

Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractile function (LVDP, dP/dt).

-

Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

-

Drug Administration: Introduce the test compound (Trimetazidine or this compound) into the perfusate at the desired concentration for a set period.

-

Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a reperfusion period (e.g., 60-120 minutes) with or without the drug.

-

Data Collection: Continuously record hemodynamic parameters throughout the protocol. Collect coronary effluent for metabolic analysis (e.g., lactate, enzyme release) and freeze-clamp heart tissue at the end of the experiment for biochemical assays (e.g., ATP, creatine (B1669601) phosphate).

-

Analysis: Compare the recovery of cardiac function and metabolic parameters between control, trimetazidine-treated, and this compound-treated groups.

Conclusion and Future Directions

Trimetazidine exerts its primary anti-ischemic effect by inhibiting long-chain 3-ketoacyl-CoA thiolase, thereby shifting myocardial energy metabolism towards the more oxygen-efficient glucose oxidation pathway. While its major metabolite, this compound, has been identified, its pharmacological activity remains a critical unknown. There is a clear need for direct, comparative studies employing the methodologies outlined above to elucidate the mechanism of action and potency of this compound. Such research is essential to fully understand the complete pharmacokinetic and pharmacodynamic profile of trimetazidine and to explore the potential therapeutic relevance of its metabolites.

References

- 1. db.cngb.org [db.cngb.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Trimetazidine Affects Mitochondrial Calcium Uniporter Expression to Restore Ischemic Heart Function via Reactive Oxygen Species/NFκB Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification of trimetazidine metabolites in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Trimetazidine-N-oxide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of Trimetazidine-N-oxide, the major active metabolite of the anti-anginal drug Trimetazidine.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and the generation of reference standards. It details the biocatalytic methodologies for the targeted N-oxidation of Trimetazidine, focusing on the use of key metabolizing enzyme systems, including human liver microsomes and recombinant cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) isoforms. This guide includes detailed experimental protocols, data presentation in tabular format for comparative analysis, and graphical representations of workflows and metabolic pathways to facilitate a comprehensive understanding of the synthesis process.

Introduction

Trimetazidine is a piperazine-derived drug widely used in the treatment of angina pectoris. Its mechanism of action involves the inhibition of long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. The primary metabolic pathway of Trimetazidine in humans is N-oxidation, leading to the formation of this compound. This metabolite is of significant interest for pharmacokinetic and pharmacodynamic studies, as well as for use as a reference standard in analytical and doping control analyses.

The chemical synthesis of N-oxides can present challenges, including the potential for side reactions and the use of harsh reagents. Enzymatic synthesis offers a highly specific and mild alternative, closely mimicking the physiological metabolic pathways. This guide focuses on the application of human-derived enzyme systems for the efficient and targeted production of this compound for research purposes.

Enzymatic Pathways for Trimetazidine N-Oxidation

The N-oxidation of Trimetazidine is a Phase I metabolic reaction. This biotransformation is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems.

-

Cytochrome P450 (CYP) System: This superfamily of heme-containing monooxygenases is responsible for the metabolism of a vast array of xenobiotics. For piperazine-containing compounds, isoforms such as CYP1A2 and CYP3A4 have been implicated in N-oxidation reactions.

-

Flavin-containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. FMO3 is the most abundant FMO isoform in the adult human liver and is a strong candidate for the N-oxidation of Trimetazidine.

The general enzymatic reaction for the N-oxidation of Trimetazidine can be depicted as follows:

Methodologies for Enzymatic Synthesis

For the laboratory-scale synthesis of this compound, two primary approaches are recommended: the use of human liver microsomes, which contain a mixture of metabolizing enzymes, and the application of specific recombinant human CYP or FMO isoforms for a more targeted synthesis.

Synthesis using Human Liver Microsomes (HLM)

HLM preparations are a reliable source of a wide range of drug-metabolizing enzymes and provide a good starting point for assessing the feasibility of enzymatic synthesis.

Experimental Protocol: Screening for this compound Formation with HLM

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

10 µM Trimetazidine (from a stock solution in methanol (B129727) or DMSO, final solvent concentration ≤ 1%)

-

1 mg/mL Human Liver Microsomes

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.

-

Analysis: Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Workflow for HLM-based Synthesis and Analysis

Synthesis using Recombinant Human Enzymes

For a more specific and potentially higher-yield synthesis, recombinant human CYP or FMO isoforms expressed in a suitable host system (e.g., E. coli, insect cells) are recommended. Based on literature for similar compounds, promising candidates for screening include CYP1A2, CYP3A4, and FMO3.

Experimental Protocol: Screening of Recombinant Enzymes

-

Reaction Mixture Preparation: In separate microcentrifuge tubes for each enzyme, prepare the following reaction mixtures on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

10 µM Trimetazidine

-

Recombinant Enzyme (e.g., 50 pmol/mL CYP1A2, CYP3A4, or FMO3)

-

For CYPs, add cytochrome P450 reductase and cytochrome b5 as required by the manufacturer.

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Add 1 mM NADPH to each tube.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination and Analysis: Follow steps 5-7 from the HLM protocol.

Protocol for Preparative Scale Synthesis (Example with FMO3)

-

Reaction Volume: Scale up the reaction volume to 10 mL in a glass vial.

-

Reagent Concentrations:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

50 µM Trimetazidine

-

100 pmol/mL recombinant human FMO3

-

1 mM NADPH (added in aliquots every 30 minutes to maintain concentration)

-

-

Incubation: Incubate at 37°C for 4 hours with continuous gentle agitation.

-

Extraction: Terminate the reaction by adding 2 volumes of ethyl acetate. Vortex thoroughly and separate the organic layer. Repeat the extraction twice.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting residue using flash column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR and high-resolution mass spectrometry.

Data Presentation and Analysis

For a systematic evaluation of the enzymatic synthesis, it is crucial to present the quantitative data in a clear and organized manner.

Screening of Different Enzyme Systems

The following table provides a template for comparing the efficiency of different enzyme systems in the formation of this compound. The values presented are representative examples.

| Enzyme System | Substrate Conc. (µM) | Incubation Time (min) | Product Formation Rate (pmol/min/mg protein or pmol/min/pmol enzyme) | Yield (%) |

| Human Liver Microsomes | 10 | 60 | 25.3 | 15.2 |

| Recombinant CYP1A2 | 10 | 30 | 12.8 | 7.7 |

| Recombinant CYP3A4 | 10 | 30 | 8.5 | 5.1 |

| Recombinant FMO3 | 10 | 30 | 45.7 | 27.4 |

Kinetic Analysis of the Lead Enzyme

Once the most efficient enzyme is identified (e.g., FMO3 from the screening), a kinetic analysis should be performed to determine the Michaelis-Menten parameters.

| Substrate Conc. (µM) | Initial Velocity (pmol/min/pmol FMO3) |

| 1 | 5.2 |

| 5 | 21.5 |

| 10 | 35.8 |

| 20 | 54.3 |

| 50 | 75.1 |

| 100 | 88.9 |

Michaelis-Menten Parameters for Trimetazidine N-oxidation by FMO3 (Representative Data)

| Parameter | Value |

| Vmax | 105.3 pmol/min/pmol FMO3 |

| Km | 18.7 µM |

Signaling Pathways and Logical Relationships

The decision-making process for selecting the optimal synthesis strategy can be visualized as follows:

Conclusion

This technical guide outlines a systematic approach for the enzymatic synthesis of this compound for research applications. By leveraging the catalytic activity of human liver microsomes and specific recombinant enzymes, particularly FMO3, it is possible to produce this key metabolite in a controlled and efficient manner. The provided protocols and data presentation formats serve as a foundation for researchers to develop and optimize their own synthesis strategies. The use of these biocatalytic methods will facilitate further research into the pharmacology and toxicology of Trimetazidine and its metabolites.

References

Trimetazidine's Modulation of Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) (TMZ), a clinically effective anti-anginal agent, exerts its primary therapeutic effects by optimizing cellular energy metabolism, with mitochondria at the core of its mechanism of action. This technical guide provides an in-depth exploration of the effects of Trimetazidine on mitochondrial respiration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and metabolic shifts induced by this drug. While the direct effects of its metabolite, Trimetazidine-N-oxide, on mitochondrial respiration are not extensively documented in current literature, the profound impact of the parent compound, Trimetazidine, offers significant insights for researchers in cardiovascular and metabolic diseases.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular function and survival, primarily through oxidative phosphorylation to produce ATP. In pathological conditions such as myocardial ischemia, mitochondrial function is compromised, leading to a bioenergetic deficit and cellular injury. Trimetazidine has emerged as a key metabolic modulator that protects against such conditions by shifting the cardiac energy substrate preference from fatty acid β-oxidation to glucose oxidation.[1][2] This shift is particularly advantageous in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2] This guide delves into the molecular mechanisms and quantitative effects of Trimetazidine on mitochondrial respiratory function.

Quantitative Effects of Trimetazidine on Mitochondrial Respiration

The following tables summarize the key quantitative findings from various studies on the impact of Trimetazidine on mitochondrial function.

Table 1: Effects of Trimetazidine on Mitochondrial Respiration Parameters in Ischemic Myocardium

| Parameter | Model | Treatment Group | Control Group | Percentage Change | Reference |

| Infarct Size | Rats with acute myocardial ischemia | 31.24 ± 3.02% | 52.87 ± 4.89% | -40.9% | [3][4] |

| Respiratory Control Ratio (RCR) | Rats with acute myocardial ischemia | Restored to normal level | Significantly decreased | Improvement | [3][5] |

| Complex I Activity | Rats with acute myocardial ischemia | Restored to normal level | Significantly decreased | Improvement | [3][5] |

| Complex I Activity | Rabbit heart failure myocytes | +79% increase | No significant effect | +79% | [6] |

| Complex II Activity | Rabbit heart failure myocytes | ~30% inhibition | No significant effect | -30% | [6] |

Table 2: Effects of Trimetazidine on Mitochondrial Bioenergetics in a Cellular Model of Amyotrophic Lateral Sclerosis (ALS)

| Parameter | Cell Type | Treatment | Observation | Reference |

| Basal Respiration | Primary spinal cord and cortical cell cultures | 10 μM TMZ | Improved | [7] |

| Maximal Respiration | Primary spinal cord and cortical cell cultures | 10 μM TMZ | Improved | [7] |

| Spare Respiratory Capacity | Primary spinal cord and cortical cell cultures | 10 μM TMZ | Improved | [7] |

| ATP-linked Respiration | Primary spinal cord and cortical cell cultures | 10 μM TMZ | Improved | [7] |

| Basal Respiration | PBMCs from ALS patients | 10 μM TMZ | Notable increase | [7] |

| ATP-linked Respiration | PBMCs from ALS patients | 10 μM TMZ | Notable increase | [7] |

| Maximal Respiration | PBMCs from ALS patients | 10 μM TMZ | Restored to control levels | [7] |

| Spare Respiratory Capacity | PBMCs from ALS patients | 10 μM TMZ | Increased | [7] |

Table 3: Effects of Trimetazidine on Myocardial Metabolism

| Parameter | Model | Trimetazidine Concentration | Effect | Reference |

| Palmitate Oxidation | Isolated working rat hearts | 1 μmol/L | Decreased from 488±24 to 408±15 nmol · g dry weight⁻¹ · minute⁻¹ | [1] |

| Glucose Oxidation | Isolated working rat hearts | 1 μmol/L | Increased from 1889±119 to 2378±166 nmol · g dry weight⁻¹ · minute⁻¹ | [1] |

| Long-chain 3-ketoacyl CoA thiolase | Isolated working rat hearts | 100 μmol/L | Potent inhibition | [1] |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the effects of Trimetazidine on mitochondrial respiration.

Isolation of Mitochondria from Rat Heart Tissue

This protocol is adapted from studies investigating mitochondrial function in ischemic rat hearts.[3]

-

Tissue Homogenization: Excised myocardial tissue is placed in an ice-cold isolation medium (250 mM sucrose, 10 mM Tris, 1 mM EGTA, pH 7.8). The tissue is minced and then homogenized using a Teflon Potter homogenizer.

-

Differential Centrifugation: The homogenate is first centrifuged at 600 x g for 10 minutes to remove nuclei and cell debris.

-

Mitochondrial Pellet Collection: The resulting supernatant is centrifuged at 15,000 x g for 5 minutes to pellet the mitochondria.

-

Washing Steps: The mitochondrial pellet is washed with the same isolation medium and centrifuged again at 15,000 x g for 5 minutes. A subsequent wash is performed with the medium lacking EGTA.

-

Final Pellet: The final mitochondrial pellet is resuspended in a minimal volume of the appropriate buffer for subsequent assays. Protein concentration is determined using a standard method like the Bradford assay.

Measurement of Mitochondrial Oxygen Consumption

Oxygen consumption rates are a direct measure of mitochondrial respiratory chain activity and can be assessed using high-resolution respirometry.[3]

-

Instrumentation: An Oxygraph-2k (Oroboros Instruments) or a similar instrument is used.

-

Reaction Chamber: Isolated mitochondria (approximately 300 µg of protein) are added to a thermostatically controlled chamber containing a phosphate (B84403) buffer (e.g., 70 mM sucrose, 225 mM Mannitol, 1 mM EDTA, 10 mM KH2PO4, 10 mM K2HPO4, and 0.1% BSA, pH 7.4).

-

Substrate Addition (State 2): Respiration is initiated by adding complex I substrates such as malate (B86768) (0.8 M) and glutamate (B1630785) (1 M).

-

ADP Addition (State 3): Oxidative phosphorylation is stimulated by adding a known amount of ADP (to a final concentration of 50 mM), inducing State 3 respiration (maximal coupled respiration).

-

State 4 Respiration: After the added ADP is phosphorylated to ATP, the rate of oxygen consumption decreases to State 4 respiration (resting state).

-

Calculation of Respiratory Control Ratio (RCR): RCR is calculated as the ratio of the State 3 to State 4 respiration rate, providing an index of the coupling between oxidation and phosphorylation.

Seahorse XF Cell Mito Stress Test

This assay is used to determine key parameters of mitochondrial function in intact cells.[7]

-

Cell Plating: Cells are seeded in a Seahorse XF cell culture microplate at an appropriate density.

-

Drug Loading: The Seahorse XF cartridge is loaded with sequential injections of mitochondrial inhibitors:

-

Oligomycin: An ATP synthase inhibitor, which blocks ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time as the inhibitors are injected.

-

Data Analysis: The OCR data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Mechanisms of Action

Trimetazidine's effects on mitochondrial respiration are multifaceted, involving direct enzymatic inhibition and modulation of broader cellular signaling pathways.

Inhibition of Fatty Acid β-Oxidation

The primary and most well-documented mechanism of Trimetazidine is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the fatty acid β-oxidation spiral.[1][2][8] This inhibition leads to a decrease in the utilization of fatty acids for energy production.

Caption: Trimetazidine inhibits long-chain 3-ketoacyl-CoA thiolase.

Shift to Glucose Oxidation

By inhibiting fatty acid oxidation, Trimetazidine indirectly promotes glucose oxidation. The increased availability of pyruvate (B1213749) dehydrogenase (PDH), which is no longer inhibited by high levels of acetyl-CoA and NADH from β-oxidation, facilitates the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation.

Caption: Trimetazidine promotes a metabolic shift to glucose oxidation.

Modulation of Mitochondrial Dynamics and Biosynthesis

Studies have also indicated that Trimetazidine can influence mitochondrial dynamics and biogenesis, which are crucial for maintaining a healthy mitochondrial population. In a rat model of myocardial ischemia, Trimetazidine was shown to enhance the expression of proteins involved in mitochondrial fusion (Mfn1, Opa1) and fission (Drp1), as well as promoting mitochondrial biosynthesis through the upregulation of PGC-1α.[3][4]

Caption: Trimetazidine's influence on mitochondrial biogenesis and dynamics.

Conclusion

Trimetazidine's beneficial effects in ischemic conditions are strongly linked to its ability to modulate mitochondrial respiration. By inhibiting fatty acid oxidation and promoting the more oxygen-efficient pathway of glucose oxidation, Trimetazidine helps to preserve cellular ATP levels and reduce the detrimental effects of ischemia. Furthermore, its influence on mitochondrial dynamics and biogenesis suggests a broader role in maintaining mitochondrial health. While the specific actions of its N-oxide metabolite require further investigation, the extensive research on Trimetazidine provides a solid foundation for understanding its therapeutic potential and for the development of novel metabolic modulators. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key quantitative data, experimental approaches, and mechanistic insights into the mitochondrial effects of Trimetazidine.

References

- 1. ahajournals.org [ahajournals.org]

- 2. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 3. Effects of trimetazidine on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of trimetazidine on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mitochondria-mediated cardioprotection by trimetazidine in rabbit heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

Cardiovascular Effects of Trimetazidine and its Major Metabolite, Trimetazidine-N-oxide: An In-depth Technical Guide

Disclaimer: This technical guide focuses primarily on the in vivo cardiovascular effects of trimetazidine (B612337). Despite extensive investigation, publicly available scientific literature lacks specific in vivo studies on the cardiovascular effects of its major active metabolite, Trimetazidine-N-oxide. Therefore, the data, experimental protocols, and signaling pathways described herein pertain to the parent drug, trimetazidine. This compound is a major metabolite identified in human urine, but its distinct pharmacological actions on the cardiovascular system in vivo have not been detailed in the reviewed literature.[1][2]

Executive Summary

Trimetazidine is a metabolic agent used in the treatment of angina pectoris.[3][4] Its primary mechanism of action involves a shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[4][5][6] This is achieved through the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[5][6] This metabolic modulation is particularly beneficial during ischemic conditions, helping to preserve cardiac function without significantly altering systemic hemodynamics such as heart rate and blood pressure.[5][7] This guide provides a comprehensive overview of the in vivo cardiovascular effects of trimetazidine, including its mechanism of action, quantitative effects on cardiac parameters, and the experimental protocols used in key studies.

Mechanism of Action

Trimetazidine's cardioprotective effects stem from its ability to optimize myocardial energy metabolism. Under normal aerobic conditions, the heart derives most of its energy from the β-oxidation of fatty acids. However, during ischemia, the lack of oxygen makes fatty acid oxidation less efficient and leads to the accumulation of toxic byproducts.

Trimetazidine inhibits 3-ketoacyl-CoA thiolase, a key enzyme in the final step of fatty acid β-oxidation.[5][6] This inhibition leads to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation.[5] Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, making it a more efficient energy source during ischemic episodes. This metabolic shift helps to:

-

Preserve intracellular ATP levels: By promoting a more oxygen-efficient metabolic pathway, trimetazidine helps to maintain the energy currency of the cardiac cells.

-

Reduce intracellular acidosis: The switch to glucose oxidation limits the production of protons, thereby reducing the intracellular acidosis that contributes to ischemic injury.

-

Decrease oxidative stress: Some studies suggest that trimetazidine possesses antioxidant properties, further protecting the myocardium from ischemia-reperfusion injury.

The proposed metabolic pathway is illustrated below:

Quantitative Data on Cardiovascular Effects

Clinical and preclinical studies have quantified the effects of trimetazidine on various cardiovascular parameters. A key finding is its ability to improve ischemic markers without significant hemodynamic changes.

| Parameter | Animal Model/Patient Population | Dosage | Key Findings | Reference |

| Hemodynamics | ||||

| Heart Rate | Patients with Coronary Artery Disease | 20 mg, three times daily | No significant change compared to placebo. | [7] |

| Blood Pressure | Patients with Coronary Artery Disease | 20 mg, three times daily | No significant change compared to placebo. | [7] |

| Ischemic Parameters | ||||

| Exercise Duration | Patients with Stable Angina | 20 mg, three times daily | Increased exercise duration by 89 seconds vs. 23.6 seconds in the placebo group. | [8] |

| Time to 1mm ST-segment Depression | Patients with Stable Angina | 20 mg, three times daily | Increased time to 1mm ST-segment depression by 90 seconds vs. 16.7 seconds in the placebo group. | [8] |

| Angina Attacks | Patients with Stable Angina | 20 mg, three times daily | Reduced the mean number of anginal attacks per week from 5.6 to 2.7. | [8] |

| Cardiac Function | ||||

| Left Ventricular Ejection Fraction (LVEF) | Patients with Chronic Heart Failure | Not specified | Meta-analyses show significant improvements in LVEF. | [7] |

Detailed Experimental Protocols

The following sections detail the methodologies from key in vivo studies that have investigated the cardiovascular effects of trimetazidine.

Study on Myocardial Ischemia/Reperfusion Injury in Rats

-

Objective: To investigate the protective effects of trimetazidine against cardiac ischemia/reperfusion (I/R) injury in vivo.

-

Animal Model: Adult Sprague-Dawley rats.

-

Experimental Groups:

-

Sham-operated group.

-

I/R model group (saline treated).

-

Trimetazidine-treated I/R group.

-

-

Procedure:

-

Anesthesia was induced, and the animals were ventilated.

-

A left thoracotomy was performed to expose the heart.

-

The left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce ischemia, followed by 2 hours of reperfusion.

-

Trimetazidine was administered prior to the ischemic period in the treatment group.

-

Cardiac function was assessed by measuring parameters such as left ventricular systolic pressure (LVSP) and the maximum rate of rise and fall of left ventricular pressure (±dp/dt).

-

Infarct size was determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

-

-

Key Findings: Trimetazidine pre-treatment significantly improved cardiac function and reduced infarct size compared to the I/R model group.

Hemodynamic Studies in Patients with Coronary Artery Disease

-

Objective: To determine the effects of trimetazidine on systemic hemodynamics in patients with coronary artery disease (CAD).

-

Study Population: Patients with stable angina and documented CAD.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Procedure:

-

Patients were randomized to receive either trimetazidine or a placebo.

-

Hemodynamic parameters including heart rate, blood pressure, and cardiac index were measured at baseline and at regular intervals after drug administration.

-

Measurements were taken both at rest and during exercise testing.

-

-

Key Findings: Trimetazidine did not significantly alter heart rate, blood pressure, or other major hemodynamic parameters compared to placebo, both at rest and during exercise. This highlights its unique metabolic mechanism of action, which is independent of hemodynamic changes.

Signaling Pathways

Recent research suggests that the cardioprotective effects of trimetazidine may also involve the activation of specific signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor.

During ischemia, the cellular AMP:ATP ratio increases, which activates AMPK. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off ATP-consuming anabolic pathways. Trimetazidine, by influencing cellular energy metabolism, may further modulate AMPK activity, contributing to its cardioprotective effects.

References

- 1. eclass.uoa.gr [eclass.uoa.gr]

- 2. Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimetazidine in Cardiovascular Disease and Beyond: A Comprehensive Review | springermedicine.com [springermedicine.com]

- 4. karger.com [karger.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pjc.philheart.org [pjc.philheart.org]

Metabolic Pathway Elucidation of Trimetazidine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), a piperazine (B1678402) derivative, is an anti-anginal agent that shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, offering a cytoprotective effect during ischemic events.[1][2] Understanding the metabolic fate of Trimetazidine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. One of the identified metabolites is Trimetazidine-N-oxide, the formation of which represents a key metabolic transformation. This technical guide provides an in-depth overview of the elucidation of the metabolic pathway leading to this compound, summarizing key experimental methodologies, quantitative data, and the enzymatic systems likely involved.

Metabolic Profile of Trimetazidine

Trimetazidine is primarily excreted unchanged in the urine, accounting for over 60% of the administered dose.[3][4] However, a portion of the drug undergoes metabolism, leading to the formation of several minor metabolites. In human urine, alongside the parent drug, metabolites identified include this compound (M1), N-formyl trimetazidine (M2), desmethyl-trimetazidine O-sulfate (M3), desmethyl-trimetazidine O-glucuronide (M4), and desmethyl-trimetazidine-N-oxide-O-glucuronide (M5).[5][6] this compound is considered a major active metabolite of Trimetazidine.[7]

Quantitative Data on Trimetazidine Metabolism

The following table summarizes the quantitative data available on the urinary excretion of Trimetazidine and its metabolites.

| Analyte | Percentage of Dose Recovered in Urine | Reference |

| Unchanged Trimetazidine | >60% | [3][4] |

| Individual Metabolites (general) | 0.01 - 1.4% | [8] |

| This compound (M1) | Minor metabolite, specific percentage not detailed | [5][6] |

| N-formyl trimetazidine (M2) | Minor metabolite | [5][6] |

| Desmethyl-trimetazidine O-sulfate (M3) | Minor metabolite | [5][6] |

| Desmethyl-trimetazidine O-glucuronide (M4) | Minor metabolite | [5][6] |

| Desmethyl-trimetazidine-N-oxide-O-glucuronide (M5) | Minor metabolite | [5][6] |

Elucidation of the this compound Pathway

The formation of this compound involves the oxidation of one of the nitrogen atoms in the piperazine ring. This N-oxidation is a common metabolic reaction for compounds containing tertiary amine functionalities.

Proposed Metabolic Pathway

The metabolic conversion of Trimetazidine to this compound is a Phase I metabolic reaction. The proposed pathway is illustrated in the diagram below.

Enzymatic Basis of N-oxidation

The N-oxidation of xenobiotics is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenases (FMO).[9] While specific in-vitro studies definitively identifying the enzymes responsible for this compound formation are not extensively detailed in the reviewed literature, based on the metabolism of other tertiary amines, it is highly probable that both CYP and FMO enzymes are involved.[9][10] Further investigation with human liver microsomes and recombinant CYP and FMO enzymes would be necessary to pinpoint the specific isoforms responsible.

Experimental Protocols for Metabolite Identification

The identification and quantification of Trimetazidine and its metabolites, including this compound, are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: "Dilute-and-Shoot" Method for Urine

A simple and rapid "dilute-and-shoot" method is often employed for the analysis of urinary metabolites.[5][6]

-

Centrifugation: Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes to pellet any particulate matter.

-

Dilution: Dilute 300 µL of the resulting supernatant 1:5 with a solvent mixture of ultrapure water:acetonitrile (99:1) containing 1% formic acid. This solvent mixture should also contain appropriate internal standards for quantification.

-

Analysis: The diluted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides a representative set of LC-MS/MS parameters for the analysis of Trimetazidine and its metabolites.

| Parameter | Value | Reference |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column | [11][12] |

| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile) | [5][12] |

| Flow Rate | 0.3 mL/min | [12] |

| Injection Volume | 10 µL | [5] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | [5] |

| Scan Mode | Full-scan and product ion scan (for structural elucidation) | [5][6] |

| Precursor Ion (m/z) for this compound | To be determined based on the protonated molecule [M+H]⁺ | |

| Product Ions (m/z) for this compound | To be determined from fragmentation of the precursor ion |

Experimental Workflow for Metabolite Identification

The logical workflow for identifying this compound and other metabolites is depicted below.

Conclusion

The elucidation of the metabolic pathway of Trimetazidine, including the formation of this compound, relies on modern analytical techniques, primarily LC-MS/MS. While this compound is a minor metabolite, its identification is crucial for a complete understanding of the drug's biotransformation. The experimental protocols outlined in this guide provide a framework for the robust detection and characterization of this and other metabolites. Further research focusing on in-vitro metabolism studies with specific enzyme systems will provide a more definitive understanding of the enzymatic machinery responsible for the N-oxidation of Trimetazidine. This knowledge will be invaluable for drug development professionals in assessing potential drug interactions and in the overall safety and efficacy evaluation of Trimetazidine.

References

- 1. eclass.uoa.gr [eclass.uoa.gr]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. mims.com [mims.com]

- 4. Trimetazidine - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. [PDF] Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of trimetazidine metabolites in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS/MS identification of trimetazidine metabolites in human urine | Preveda [preveda.sk]

- 12. Liquid chromatography-tandem mass spectrometry method for the determination of trimetazidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: UPLC-QTOF-MS Analysis of Trimetazidine and its Metabolites, Including N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ) is an anti-anginal agent that acts as a metabolic modulator.[1] Its mechanism of action involves inhibiting the mitochondrial enzyme 3-ketoacyl coenzyme A thiolase (3-KAT), which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] Understanding the metabolic fate of trimetazidine is crucial for drug development, pharmacokinetic studies, and in the context of anti-doping analysis, as it is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2] This application note provides a detailed protocol for the analysis of trimetazidine and its metabolites, with a specific focus on trimetazidine-N-oxide, in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Metabolic Profile of Trimetazidine

The primary route of elimination for trimetazidine is through renal excretion, with the unchanged parent drug being the most abundant compound found in urine and plasma.[3] However, several metabolites have been identified. The major metabolic pathways include N-oxidation, demethylation, and subsequent conjugation with sulfates or glucuronides.[2][4]

Identified metabolites of trimetazidine include:

-

This compound (M1)[2]

-

N-formyl trimetazidine (M2)[2]

-

Desmethyl-trimetazidine O-sulfate (M3)[2]

-

Desmethyl-trimetazidine O-glucuronide (M4)[2]

-

Desmethyl-trimetazidine-N-oxide-O-glucuronide (M5)[2]

-

Oxo-trimetazidine[5]

This compound is noted as a major active metabolite of trimetazidine.[6]

Quantitative Summary

| Analyte | Matrix | Typical Concentration Range (µg/mL) | Relative Abundance |

| Trimetazidine | Urine, Plasma | - | Major |

| This compound | Urine, Plasma | 0.008 - 1.094 (for all metabolites) | Minor |

| N-formyl trimetazidine | Urine | 0.008 - 1.094 (for all metabolites) | Minor |

| Desmethyl-trimetazidine O-sulfate | Urine | 0.008 - 1.094 (for all metabolites) | Minor |

| Desmethyl-trimetazidine O-glucuronide | Urine | 0.008 - 1.094 (for all metabolites) | Minor |

| Desmethyl-trimetazidine-N-oxide-O-glucuronide | Urine | 0.008 - 1.094 (for all metabolites) | Minor |

Experimental Protocols

Sample Preparation

a) Plasma Samples: Protein Precipitation

This method is suitable for the extraction of trimetazidine and its metabolites from plasma by removing proteins that can interfere with the analysis.

-

Materials:

-

Methanol (B129727) or Acetonitrile (B52724) (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

-

Protocol:

-

To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold methanol or acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the UPLC-QTOF-MS system or evaporated to dryness and reconstituted in the mobile phase.

-

b) Urine Samples: Dilute-and-Shoot

This is a simple and rapid method for preparing urine samples.

-

Materials:

-

Ultrapure water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Centrifuge

-

-

Protocol:

-

Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes.[6]

-

Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture of ultrapure water and acetonitrile (99:1, v/v) containing 1% formic acid.[6]

-

Vortex the sample and transfer it to an autosampler vial for injection.

-

c) Urine Samples: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to the dilute-and-shoot method, which can be beneficial for reducing matrix effects.

-

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

0.1 N NaOH

-

SPE vacuum manifold

-

-

Protocol:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1 N NaOH.[2]

-

To a 1 mL urine sample, add 0.5 mL of 0.1 N NaOH, vortex, and centrifuge at 3200 rpm for 5 minutes.[2]

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of ultrapure water.

-

Elute the analytes with 1 mL of methanol.

-

The eluate can be evaporated and reconstituted in the mobile phase before injection.

-

UPLC-QTOF-MS Analysis

-

Instrumentation:

-

UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

-

-

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm particle size) or equivalent.[6]

-

Mobile Phase A: 0.1% formic acid and 1.0 mM ammonium (B1175870) formate (B1220265) in water.[6]

-

Mobile Phase B: 0.1% formic acid and 1.0 mM ammonium formate in methanol.[6]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. For example: 0-2.5 min, 100% B; 2.5-5.5 min, 97% B; 5.5-5.8 min, 10% B; 5.8-8.1 min, 3 % B; 8.1-11.00 min, 100% B.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Column Temperature: 45°C.[6]

-

Injection Volume: 5-10 µL.[6]

-

-

QTOF-MS Conditions:

-

Ionization Mode: ESI positive.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Cone Voltage: 30 - 40 V.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 450°C.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-1000) for metabolite profiling and targeted MS/MS for structural elucidation.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to obtain fragment ion information.

-

Visualizations

Caption: Experimental workflow for the analysis of trimetazidine metabolites.

Caption: Metabolic pathway of trimetazidine.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. agilent.com [agilent.com]

- 4. Liquid chromatography-tandem mass spectrometry method for the determination of trimetazidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Application Notes and Protocols for the Quantification of Trimetazidine-N-oxide in Urine for Doping Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), an anti-anginal medication, is classified by the World Anti-Doping Agency (WADA) as a metabolic modulator and is prohibited in- and out-of-competition.[1] Its detection in athlete urine is a key focus of anti-doping laboratories. Following administration, trimetazidine is metabolized in the body, with a significant portion excreted in the urine as the parent drug and various metabolites.[2] Trimetazidine-N-oxide is one of the major metabolites, making it a crucial target analyte for confirming the use of trimetazidine.[1][3]

These application notes provide detailed protocols for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique widely employed in anti-doping analysis.[1][4]

Metabolic Pathway of Trimetazidine

Trimetazidine undergoes several metabolic transformations in the body. The primary routes of metabolism include N-oxidation, demethylation, and subsequent conjugation reactions. The formation of this compound is a key metabolic step. A simplified representation of this pathway is illustrated below.[4][5]

Experimental Protocols

For the analysis of this compound in urine, several sample preparation techniques can be employed, followed by LC-MS/MS analysis. A "dilute-and-inject" method is often preferred for its simplicity and high throughput in a routine doping control setting.[4][6]

Protocol 1: "Dilute-and-Inject" Method

This method is rapid and requires minimal sample manipulation, reducing the potential for analytical errors.[4][5]

Materials and Reagents:

-

Ultrapure water

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled version of trimetazidine or a structurally similar compound not expected in the sample)

-

Centrifuge

-

Autosampler vials

Procedure:

-

Collect a urine sample in a sterile container.

-

Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes to pellet any particulate matter.[4]

-

Transfer 300 µL of the clear supernatant to a clean microcentrifuge tube.[4]

-

Add 1.2 mL of a dilution solvent (e.g., ultrapure water:acetonitrile (99:1) with 1% formic acid) containing the internal standard at a known concentration. This results in a 1:5 dilution.[4]

-

Vortex the mixture for 15 seconds.[7]

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more extensive sample clean-up method that can reduce matrix effects.

Materials and Reagents:

-

Sodium carbonate (Na2CO3)

-

Ethyl acetate (B1210297)

-

Nitrogen evaporator

-

Reconstitution solvent (compatible with the LC mobile phase)

Procedure:

-

To 1 mL of urine, add an appropriate amount of internal standard.

-

Alkalinize the sample by adding a saturated solution of Na2CO3.

-

Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the reconstitution solvent.

-

Transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than LLE and can be automated.

Materials and Reagents:

-

SPE cartridges (e.g., Oasis HLB or WCX)

-

Ammonia solution

-

Elution solvent (e.g., methanol with 5% ammonia)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load 1 mL of the urine sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Dry the cartridge.

-

Elute the analyte and internal standard with the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the reconstitution solvent.

-

Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound in urine.

LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol[4] |

| Gradient | A suitable gradient to separate the analyte from matrix interferences. |

| Flow Rate | 0.3 - 0.4 mL/min[4] |

| Injection Volume | 2 - 10 µL[4][7] |

| Column Temperature | 45°C[4] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 283.2[8] |

| Product Ions (m/z) | 181.1, 166.1, 136.1[8] |

| Collision Energy | Optimized for the specific instrument and transitions. |

Quantitative Data and Method Validation

The analytical method should be validated to ensure its reliability for doping control purposes. Key validation parameters are summarized below. While specific data for this compound is less commonly published than for the parent drug, the following table provides representative values based on published methods for trimetazidine and its metabolites.[4][7]

| Validation Parameter | Typical Performance |

| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL[4][7] |

| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/mL |

| Linearity Range | 5 - 200 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (Intra-day RSD) | < 15%[4] |

| Precision (Inter-day RSD) | < 15%[7] |

| Accuracy/Recovery | 85 - 115% |

| Matrix Effect | Should be assessed and minimized. |

Conclusion